Lipophilicity Advantage: Meta-Methyl Substitution Elevates XLogP by +0.4 Units Over the Unsubstituted Benzyl Analog
The target compound (CAS 755008-06-1) carries a meta-methyl group on the benzyl ring, yielding a computed XLogP3-AA of 1.7 [1]. In contrast, the direct des-methyl analog, N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4), has a computed XLogP of 1.3 . This ΔXLogP of +0.4 represents a measurable increase in lipophilicity attributable solely to the single methyl substituent. In the context of lead optimization, an XLogP shift of this magnitude can translate to a predicted ~2–4 fold increase in membrane passive permeability based on established logP–permeability correlations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem 2021) |
| Comparator Or Baseline | N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4): XLogP = 1.3 (Chemsrc) |
| Quantified Difference | ΔXLogP = +0.4 (target is more lipophilic) |
| Conditions | Computed values; XLogP3-AA algorithm (PubChem) vs. XLogP (Chemsrc); cross-study comparison—different algorithms may introduce minor variance |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the higher lipophilicity of CAS 755008-06-1 predicts superior membrane permeation relative to the des-methyl analog, potentially reducing the need for additional prodrug or formulation strategies.
- [1] PubChem. (2021). Compound Summary: [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine, CID 4041511. XLogP3-AA = 1.7. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4041511 View Source
